REACTION_CXSMILES
|
[H-].[Na+].[C:3]1(C(Cl)=O)[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)C=[CH:5][CH:4]=1.O.C[CH2:18][O:19][C:20]([CH3:22])=[O:21].C[N:24](C=O)C>>[CH3:5][C:4]1[NH:24][C:7]2[C:12]([C:3]=1[CH2:22][C:20]([O:19][CH3:18])=[O:21])=[CH:11][CH:10]=[CH:9][CH:8]=2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
water EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.CCOC(=O)C
|
Type
|
CUSTOM
|
Details
|
stirring for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
was left
|
Type
|
WASH
|
Details
|
The organic phase was washed with H2O (2×15 mL) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1NC2=CC=CC=C2C1CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.86 g | |
YIELD: PERCENTYIELD | 43% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |